2-[(2-methoxyphenoxy)methyl]-1H-benzimidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(2-methoxyphenoxy)methyl]-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-18-13-8-4-5-9-14(13)19-10-15-16-11-6-2-3-7-12(11)17-15/h2-9H,10H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKOUPJMMYDGLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(2-methoxyphenoxy)methyl]-1H-benzimidazole typically involves the reaction of 2-methoxyphenol with benzimidazole derivatives under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
2-[(2-methoxyphenoxy)methyl]-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole compounds.
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, catalysts such as palladium on carbon, and specific temperature and pressure conditions to facilitate the desired transformations.
Scientific Research Applications
Unfortunately, the provided search results do not contain comprehensive data tables or well-documented case studies specifically focusing on the applications of the compound "2-[(2-methoxyphenoxy)methyl]-1H-benzimidazole." However, the available information does offer some insights into the broader context of benzimidazole derivatives and their applications.
Benzimidazole Derivatives: Overview
Benzimidazole derivatives are a class of heterocyclic organic compounds that have a wide range of applications in medicinal chemistry . These compounds have been investigated for their antiproliferative, antibacterial, antifungal, anti-inflammatory, and analgesic activities .
Specific Research on Benzimidazole Derivatives
- Antimicrobial Activity: Benzimidazole derivatives have demonstrated antimicrobial properties against various microorganisms. For example, compounds with imine functionality or electron-withdrawing groups have shown notable antimicrobial activity against bacterial and fungal strains .
- Anti-inflammatory and Analgesic Effects: Some benzimidazole derivatives have shown cyclooxygenase inhibitory effects and have significantly reduced edema volume compared to standard drugs like diclofenac . Certain N-substituted benzimidazole derivatives have also exhibited analgesic activity .
- Antiproliferative Activity: Certain benzimidazole derivatives have demonstrated antiproliferative activity against cancer cell lines. Compound 2g exhibited the best antiproliferative activity against the MDA-MB-231 cell line and also displayed significant inhibition against Streptococcus faecalis, Staphylococcus aureus, and methicillin-resistant Staphylococcus aureus .
- Tyrosinase Inhibition: Some novel phenylamino quinazolinone derivatives were designed and synthesized as potential tyrosinase inhibitors .
Mechanism of Action
The mechanism of action of 2-[(2-methoxyphenoxy)methyl]-1H-benzimidazole involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Hydroxyphenyl-Substituted Benzimidazoles
Compounds such as 2-(4-Hydroxy-phenyl)-1H-benzimidazole (7) and 2-(2-Hydroxy-phenyl)-1H-benzimidazole (10) () differ in the position and electronic nature of substituents. For example, 2-(2-Hydroxy-phenyl)-1H-benzimidazole (10) exhibits higher polarity (logP ~1.2) than 2-[(2-methoxyphenoxy)methyl]-1H-benzimidazole (estimated logP ~3.5), influencing pharmacokinetic profiles .
Alkyl/Aryl-Substituted Benzimidazoles
- This compound has shown activity in proton pump inhibition (IC₅₀ ~1 µM) .
- 2-(1-Naphthylmethyl)-1H-benzimidazole (): The naphthyl group provides extended aromaticity, improving stacking interactions with DNA or proteins. However, this substitution may reduce solubility compared to the methoxyphenoxy analogue.
Sulfur-Containing Derivatives
- 2-[[(2-Pyridyl)methyl]thio]-1H-benzimidazole derivatives (): These compounds exhibit potent anti-Helicobacter pylori activity (MBC: 0.5–4 µg/mL) due to thioether linkages facilitating membrane penetration. The methoxyphenoxy analogue may lack comparable bactericidal efficacy due to differences in reactive functional groups .
- AG-1749 (): A sulfinyl-benzimidazole proton pump inhibitor, this compound inhibits (H⁺ + K⁺)-ATPase via covalent binding to cysteine residues. The absence of a sulfinyl group in this compound likely precludes similar mechanistic activity .
Key Observations :
Antimicrobial Activity
- This compound: Limited data; structurally similar to fungicidal benzimidazoles (e.g., 2-mercapto-5-methoxy derivatives, MIC ~10 µg/mL against Fusarium) .
- 2-[[(2-Pyridyl)methyl]thio]-1H-benzimidazole (Compound 79) : MBC = 0.5 µg/mL against H. pylori, attributed to thioether-mediated membrane disruption .
Enzyme Inhibition
- CV-11974 (): Angiotensin II receptor antagonist (IC₅₀ = 1.12 × 10⁻⁷ M). The methoxyphenoxy analogue lacks the tetrazole and biphenyl moieties critical for receptor binding .
- AG-1749 : Irreversible (H⁺ + K⁺)-ATPase inhibition (IC₅₀ ~0.1 µM) via sulfenic acid formation .
Physicochemical Properties
Notes:
- Methoxyphenoxy substitution balances lipophilicity and solubility better than highly polar (hydroxyphenyl) or bulky (naphthyl) analogues.
Biological Activity
2-[(2-methoxyphenoxy)methyl]-1H-benzimidazole is a compound that falls within the benzimidazole family, known for its diverse biological activities. The unique structure, characterized by a methoxyphenoxy group attached to the benzimidazole core, enhances its solubility and reactivity, making it a promising candidate in pharmaceutical applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a fused benzene and imidazole ring structure, which is typical of benzimidazoles. The methoxy group significantly contributes to its biological activity by enhancing lipophilicity, which is crucial for membrane permeation and biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL | Reference |
|---|---|---|
| Staphylococcus aureus | 4 | |
| Streptococcus faecalis | 8 | |
| Escherichia coli | 16 | |
| Candida albicans | 64 |
In comparative studies, the compound demonstrated superior activity compared to standard antibiotics like amikacin, indicating its potential as an alternative therapeutic agent.
Antifungal Activity
The antifungal properties of the compound were assessed against common fungal strains. Results indicated moderate activity against Candida albicans and Aspergillus niger, with MIC values of 64 μg/mL for both strains .
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cell lines. Notably, it exhibited significant antiproliferative effects against the MDA-MB-231 breast cancer cell line with an IC50 value of 16.38 μM . The mechanism of action appears to involve apoptosis induction through mitochondrial membrane disruption, leading to caspase activation and subsequent cancer cell death .
Study 1: Antiproliferative Effects
In a study examining a series of benzimidazole derivatives, compound 2g , structurally related to this compound, was found to be particularly effective against MDA-MB-231 cells. The study highlighted that structural modifications influenced biological activity significantly, with lipophilicity playing a critical role in enhancing anticancer effects .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of various benzimidazole derivatives, including our compound of interest. The results demonstrated that compounds with similar structural features exhibited potent antibacterial activity against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) . This finding emphasizes the importance of structural optimization in developing effective antimicrobial agents.
Q & A
Q. Answer :
- NMR spectroscopy :
- IR spectroscopy : Stretching vibrations at 1250–1300 cm⁻¹ (C-O-C) and 3400 cm⁻¹ (N-H) .
- X-ray crystallography : SHELX software refines crystal structures to confirm bond lengths/angles (e.g., C-N bond: ~1.34 Å) .
Advanced: How should researchers address discrepancies between experimental and computational spectroscopic data?
Q. Answer :
- Multi-technique validation : Combine NMR, IR, and mass spectrometry to cross-verify functional groups .
- DFT calculations : Optimize molecular geometry using Gaussian or ORCA to simulate NMR/IR spectra and identify outliers due to solvent effects or tautomerism .
- Crystallographic data : Resolve ambiguities (e.g., protonation states) by comparing experimental XRD structures with computational models .
Basic: What strategies are effective in purifying this compound from reaction mixtures?
Q. Answer :
- Liquid-liquid extraction : Use ethyl acetate/water partitioning to remove polar byproducts .
- Column chromatography : Silica gel with eluents like dichloromethane:methanol (9:1) separates non-polar impurities .
- Recrystallization : Methanol or ethanol at low temperatures yields high-purity crystals (>95% by HPLC) .
Advanced: What methodologies are employed to study the coordination chemistry of this compound with transition metals?
Q. Answer :
- Titration studies : Monitor UV-Vis absorbance changes during metal ion (e.g., Zn²⁺, Cu²⁺) binding to determine stoichiometry (e.g., 1:1 or 2:1 ligand:metal ratios) .
- X-ray crystallography : Resolve metal-ligand coordination modes (e.g., N,O-chelation) in single crystals .
- Magnetic susceptibility : Assess paramagnetic behavior in complexes to infer electronic structure .
Basic: How can HPLC be optimized for purity analysis of this compound?
Q. Answer :
- Column selection : C18 reverse-phase columns with 5 µm particle size .
- Mobile phase : Acetonitrile:water (60:40) with 0.1% trifluoroacetic acid improves peak resolution .
- Detection : UV at 254 nm for benzimidazole chromophore quantification. Common impurities include des-methyl byproducts (retention time ±0.5 min) .
Advanced: What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Q. Answer :
- Chiral resolution : Use chiral auxiliaries (e.g., L-tartaric acid) or preparative HPLC with cellulose-based columns .
- Racemization mitigation : Avoid high-temperature steps post-cyclization; monitor optical rotation ([α]D) during workup .
- Catalytic asymmetric synthesis : Transition-metal catalysts (e.g., Ru-BINAP) induce stereoselectivity in key bond-forming steps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
